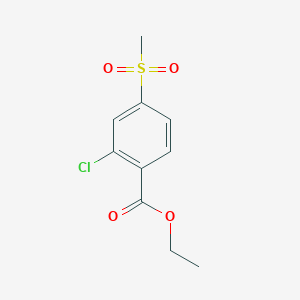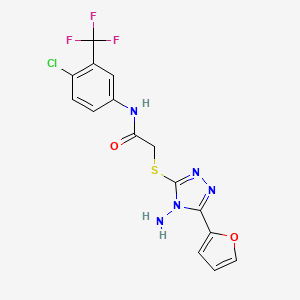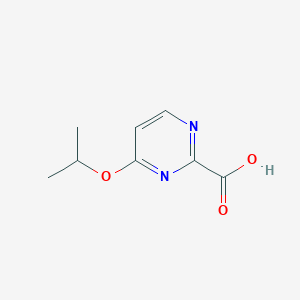
2-Pyridinamine,3,5-dichloro-n-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinamine,3,5-dichloro-n-(phenylmethyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCPM and is a derivative of pyridine. DCPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.7 g/mol.
作用机制
The mechanism of action of DCPM is not fully understood. However, it is believed that DCPM inhibits the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. DCPM has also been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCPM inhibits the growth of cancer cells by inducing apoptosis and interfering with the cell cycle. DCPM has also been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
DCPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DCPM is also soluble in organic solvents, which makes it easy to work with in the lab. However, DCPM has some limitations for lab experiments. It is a toxic compound that can be hazardous if not handled properly. DCPM is also relatively expensive, which can limit its use in some experiments.
未来方向
There are several future directions for research on DCPM. One potential direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of DCPM and testing its efficacy in vivo. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies could focus on understanding the mechanism of action of DCPM and testing its efficacy in animal models. Finally, future research could focus on exploring the potential use of DCPM as a building block for the synthesis of novel materials. Studies could focus on synthesizing new materials with different properties and testing their potential applications.
合成方法
DCPM can be synthesized through various methods, including the reaction of 3,5-dichloropyridine with phenylmethylamine in the presence of a catalyst. This reaction results in the formation of DCPM as the final product. Other methods include the reaction of 3,5-dichloropyridine with benzylamine or the reaction of 3,5-dichloropyridine with N-benzyl-N-methylamine.
科学研究应用
DCPM has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DCPM has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. DCPM has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In material science, DCPM has been studied for its potential use as a building block for the synthesis of novel materials. DCPM has been shown to be a versatile building block that can be used to synthesize a variety of materials with different properties.
In catalysis, DCPM has been studied for its potential use as a catalyst in various reactions. DCPM has been shown to be an effective catalyst in the synthesis of various organic compounds.
属性
IUPAC Name |
N-benzyl-3,5-dichloropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUNLAKVNJDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinamine,3,5-dichloro-n-(phenylmethyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2573401.png)
![Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate](/img/structure/B2573404.png)

![1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)
![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)